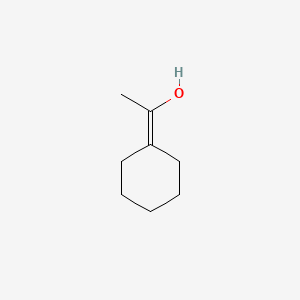
Cyclohexylideneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylideneethanol is an organic compound with the molecular formula C8H14O. It belongs to the class of cycloalkenes and is characterized by a cyclohexane ring with an ethylene group and a hydroxyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylideneethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylideneethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Cyclohexylideneacetaldehyde.
Reduction: Cyclohexanol.
Substitution: Cyclohexylideneethyl halides.
Wissenschaftliche Forschungsanwendungen
Cyclohexylideneethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexylideneethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, this compound can interact with cellular membranes, altering their permeability and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylideneethanol can be compared with other similar compounds, such as:
Cyclohexanol: Both compounds have a cyclohexane ring, but cyclohexanol lacks the ethylene group.
Cyclohexanone: This compound is a ketone, whereas this compound is an alcohol.
Grandlure II:
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-cyclohexylideneethanol |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h9H,2-6H2,1H3 |
InChI-Schlüssel |
ULDSHVAMTLXGCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



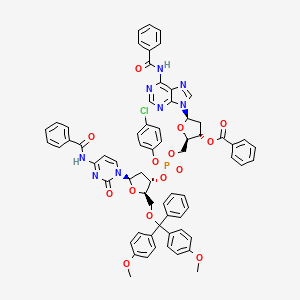
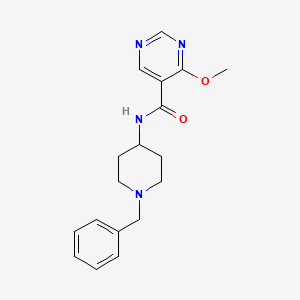
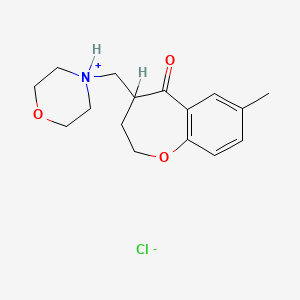

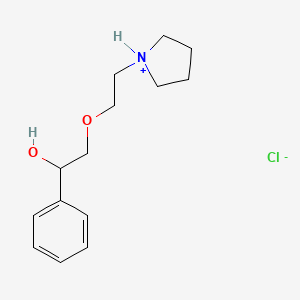
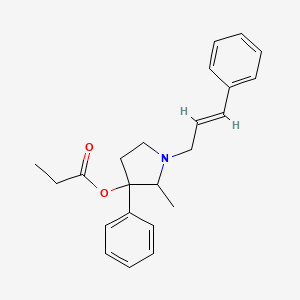
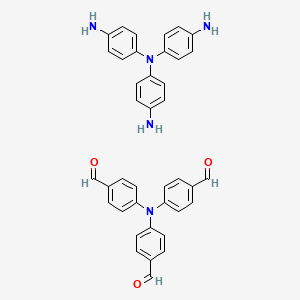
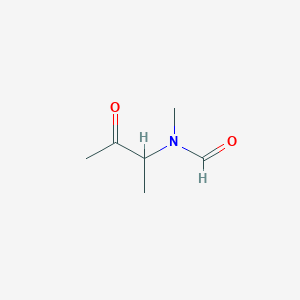
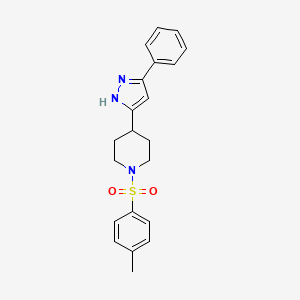
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
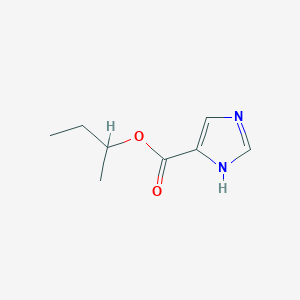
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

